REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7](/[CH:8]=[CH:9]/[C:10](OC(C)(C)C)=[O:11])=[CH:6][C:5]([Br:17])=[CH:4][N:3]=1.C[O-].[Na+].O>CO>[Br:17][C:5]1[CH:6]=[C:7]2[C:2](=[N:3][CH:4]=1)[NH:1][C:10](=[O:11])[CH:9]=[CH:8]2 |f:1.2|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1/C=C/C(=O)OC(C)(C)C)Br
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under rapid stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice-H2O bath
|
Type
|
CUSTOM
|
Details
|
to give a precipitate
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with H2O (20 mL)
|
Type
|
CUSTOM
|
Details
|
to form a precipitate
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with H2O (20 mL)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CC(NC2=NC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.75 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |